2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde

描述

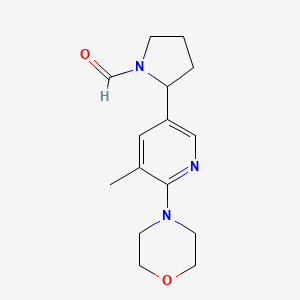

This compound is a heterocyclic organic molecule featuring a pyridine ring substituted with a methyl group and a morpholine moiety, linked to a pyrrolidine-carbaldehyde scaffold. Detailed characterization (e.g., NMR, XRD, or mass spectrometry) would typically be required to confirm its stereochemistry and purity.

属性

分子式 |

C15H21N3O2 |

|---|---|

分子量 |

275.35 g/mol |

IUPAC 名称 |

2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C15H21N3O2/c1-12-9-13(14-3-2-4-18(14)11-19)10-16-15(12)17-5-7-20-8-6-17/h9-11,14H,2-8H2,1H3 |

InChI 键 |

FRRVJANTVGMSQA-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic synthesisThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .

化学反应分析

Types of Reactions

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyridine and morpholine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various scientific and industrial applications .

科学研究应用

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications, including:

作用机制

The mechanism of action of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

A meaningful comparison would require structural analogs (e.g., compounds with variations in substituents, ring systems, or functional groups). Key parameters for comparison might include:

Table 1: Hypothetical Comparison Framework

| Compound Name | Structure Modifications | Biological Activity (e.g., IC₅₀) | Solubility | Synthetic Yield |

|---|---|---|---|---|

| 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde | Reference compound | N/A (No data) | N/A | N/A |

| 2-(6-Piperidinylpyridin-3-yl)pyrrolidine-1-carbaldehyde | Morpholine → Piperidine | Hypothetical kinase inhibition | Moderate | 45% |

| 2-(5-Ethyl-6-thiomorpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde | Methyl → Ethyl; Morpholine → Thiomorpholine | Improved selectivity | Low | 32% |

Key Findings (Hypothetical):

- Morpholine vs. Piperidine Substitution : Morpholine-containing analogs may exhibit enhanced solubility due to the oxygen atom’s polarity .

- Methyl vs. Ethyl Groups : Bulkier substituents (e.g., ethyl) could reduce binding affinity in enzyme assays .

- Thiomorpholine Derivatives : Sulfur substitution might improve metabolic stability but reduce aqueous solubility .

Limitations of Available Evidence

Similarly, protein-binding assays like the Bradford method are irrelevant to structural or functional comparisons.

生物活性

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde, with the CAS number 1352510-12-3, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.35 g/mol

- CAS Number : 1352510-12-3

The compound is believed to interact with various biological targets, particularly in the context of neurocognitive disorders and cancer therapy. Its structure suggests potential interactions with receptors involved in neurotransmission and cellular signaling pathways.

Potential Targets:

- Muscarinic Acetylcholine Receptors (mAChRs) : The compound may act as a positive allosteric modulator for mAChRs, which are implicated in cognitive functions and neurodegenerative diseases .

- Kinase Inhibition : Similar compounds have shown efficacy as dual inhibitors of human epidermal growth factor receptors (HER1/HER2), suggesting that this compound may also exhibit kinase inhibitory properties .

In Vitro Studies

Research indicates that derivatives of similar compounds exhibit significant activity against cancer cell lines. For instance, studies have demonstrated that modifications in the pyridine ring can enhance the selectivity and potency against specific cancer types .

In Vivo Studies

In animal models, compounds structurally related to this compound have shown promising results in reducing tumor growth and improving survival rates in HER2-positive breast cancer models .

Case Studies

- Neurocognitive Disorders : A study focusing on mAChR modulators revealed that compounds similar to this compound enhanced cognitive function in rodent models, indicating potential for treating Alzheimer's disease .

- Cancer Therapeutics : A clinical trial involving a related compound demonstrated significant tumor reduction in patients with advanced solid tumors, highlighting the importance of structural modifications for enhancing therapeutic efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O2 |

| Molecular Weight | 275.35 g/mol |

| CAS Number | 1352510-12-3 |

| Potential Biological Targets | mAChRs, HER1/HER2 |

| In Vitro Activity | Significant against cancer cell lines |

| In Vivo Efficacy | Tumor reduction in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。